molecular formula C14H16N2O6 B12214081 methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate

methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B12214081
M. Wt: 308.29 g/mol
InChI Key: RRUZJNKZGBWDJR-CZDIAPPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl carboxylate ester at position 4, and a conjugated dienyl substituent at position 4. The dienyl moiety contains methoxy, methyl, and oxo functional groups, contributing to its unique electronic and steric properties. While direct synthesis data for this compound is absent in the provided evidence, analogous pyrimidine derivatives are synthesized via Biginelli-like condensations or multicomponent reactions, as seen in the preparation of dihydropyrimidines .

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dienyl]-2-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C14H16N2O6/c1-8(6-11(20-2)13(18)22-4)5-9-7-10(12(17)21-3)16-14(19)15-9/h5-7H,1-4H3,(H,15,16,19)/b8-5+,11-6-

InChI Key

RRUZJNKZGBWDJR-CZDIAPPSSA-N

Isomeric SMILES

C/C(=C\C1=CC(=NC(=O)N1)C(=O)OC)/C=C(/C(=O)OC)\OC

Canonical SMILES

CC(=CC1=CC(=NC(=O)N1)C(=O)OC)C=C(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

Similar compounds include other pyrimidine derivatives and dienone-containing molecules. Compared to these compounds, methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct biological activities and chemical reactivity .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related pyrimidine and heterocyclic derivatives:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Pyrimidine 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl], 2-hydroxy, 4-carboxylate Hydroxyl, ester, conjugated dienyl, methoxy, oxo Enhanced conjugation for UV/Vis activity; ester and hydroxyl groups improve solubility
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ev3) Tetrahydropyrimidine 6-methyl, 2-oxo, 4-phenyl, 5-carboxylate Ester, ketone, phenyl Reduced aromaticity due to saturation; ketone enables hydrogen bonding
5,5-Disubstituted barbiturates (Ev6) Barbituric acid 5,5-substituents (e.g., thiobarbituric acid derivatives) Thioamide, alkyl/aryl groups Planar pyrimidine rings form hydrogen-bonded chains; substituents influence crystal packing
Pyrazole-carboximidamide derivatives (Ev2) Pyrazole Varied aryl/heteroaryl groups at positions 3 and 5 Carboximidamide, halogen, methoxy Structural rigidity and hydrogen-bond donors for biological activity (e.g., antimicrobial)

Electronic and Reactivity Differences

  • Hydrogen-Bonding Capacity : Unlike barbiturates, which form N–H⋯O chains , the target’s hydroxyl and ester groups may participate in intermolecular hydrogen bonds, influencing crystallization or solubility.
  • Steric Hindrance : The 2-methyl group in the dienyl moiety could reduce rotational freedom, affecting binding affinity in biological systems compared to less hindered derivatives.

Pharmacological and Physicochemical Properties

  • Solubility : The ester and hydroxyl groups in the target compound likely improve aqueous solubility compared to purely lipophilic analogs such as the phenyl-substituted tetrahydropyrimidine .
  • Metabolic Stability : The methoxy groups may slow oxidative metabolism relative to unmethylated analogs, as seen in coumarin-pyrimidine hybrids .

Research Findings and Gaps

  • Synthetic Challenges: The dienyl substituent’s stereochemistry (1E,3Z) may require precise reaction conditions, akin to regioselective syntheses noted for dihydropyrimidines .
  • Biological Studies : Further research is needed to validate hypothesized antibacterial or enzyme-modulating effects, building on findings from pyrazole-carboximidamide and barbiturate studies .

Biological Activity

Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate (CAS: 92256-91-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity based on existing literature and research findings.

Basic Information

PropertyValue
Molecular Formula C14H16N2O6
Molecular Weight 308.29 g/mol
CAS Number 92256-91-2

Structural Characteristics

The compound features a complex structure with multiple functional groups, including methoxy and hydroxypyrimidine moieties, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Murine Sarcoma 180
  • L1210 Leukemia Cells

The compound was shown to interfere with cell cycle progression and induce apoptosis in these cell lines, suggesting potential as a chemotherapeutic agent .

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. The compound's structural similarity to nucleosides allows it to act as a substrate for enzymes involved in nucleic acid metabolism, leading to competitive inhibition .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit the replication of herpes simplex virus type 1 (HSV-1), indicating its potential as an antiviral agent. The binding affinity of the compound to viral kinases was assessed, showing promising results .

Other Biological Effects

Further investigations have revealed that this compound exhibits antioxidant properties. It was found to reduce lipid peroxidation in liver microsomes, which could have implications for its use in preventing oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In a controlled study involving murine models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Study 2: Antiviral Activity Assessment

A separate study focused on assessing the antiviral effects against HSV-1. The results indicated that treatment with the compound led to a marked decrease in viral titers in infected cell cultures, supporting its potential as an antiviral therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.